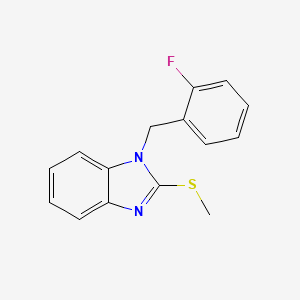

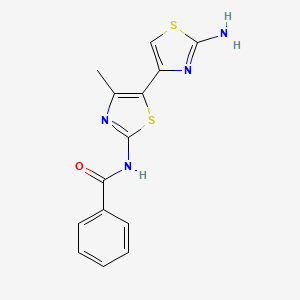

![molecular formula C15H23N3O2S B5588016 N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide](/img/structure/B5588016.png)

N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves intricate reactions that contribute to the understanding of N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide. For instance, the synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition of azomethine ylides showcases the complexity of creating structurally intricate piperidin-4-yl derivatives (Kumar et al., 2008). Additionally, the creation of N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas highlights the approaches taken towards synthesizing compounds with a piperidin-1-yl component for their potent and selective activities (Harusawa et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide, such as N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, has been determined using techniques like X-ray diffraction, showcasing the complexity of their structural frameworks (Cabezas et al., 1988).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds containing piperidin-4-yl groups can be exemplified by the study of their synthesis and functionalization, such as the creation of functionalized 4H-pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone (Mekheimer et al., 1997). These studies highlight the diverse chemical reactivity of piperidin-4-yl derivatives.

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of chemical compounds. While specific data on N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide may not be directly available, analogous compounds provide insight into these aspects. For example, the analysis of crystal structures of related compounds aids in understanding the solid-state properties and potential applications of these materials (Yang, 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are fundamental for the application of any chemical compound. Investigations into the chemical properties of similar compounds, such as the antimycobacterial activity of spiro-piperidin-4-ones (Kumar et al., 2008), provide valuable insights into how N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide might interact in biological systems or chemical processes.

科学的研究の応用

Synthesis and Evaluation for Aromatase Inhibition A study focused on the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, including derivatives structurally related to the compound , for their ability to inhibit estrogen biosynthesis. These compounds showed promising results as stronger inhibitors of human placental aromatase compared to aminoglutethimide, suggesting potential applications in the treatment of hormone-dependent breast cancer due to their selective inhibition properties (Hartmann & Batzl, 1986).

Antimicrobial Activity Another line of research has focused on the antimicrobial properties of N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide derivatives. These compounds have been synthesized and tested for their activity against various microorganisms, showing significant antibacterial and antifungal effects. This highlights the potential for these compounds to be developed into new antimicrobial agents, expanding their application beyond their initial scope (Mishra et al., 2010).

Neuroprotective Properties Further studies have identified derivatives of N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide as potent and selective N-methyl-D-aspartate (NMDA) antagonists. These compounds have shown to protect cultured hippocampal neurons from glutamate toxicity, indicating potential neuroprotective applications. The selective inhibition of NMDA receptors without the undesired psychomotor stimulant effects associated with other NMDA antagonists positions these compounds as promising candidates for the development of new therapeutic agents for neurodegenerative diseases (Chenard et al., 1995).

Anticancer Activity Research into the anticancer properties of derivatives related to N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide has shown potent cytotoxicity towards various cancer cell lines, with particular efficacy against colon cancer and leukemia. These studies reveal the compound's ability to cause DNA fragmentation and activate caspase-3 in cancer cells, offering a new avenue for cancer therapy (Das et al., 2011).

特性

IUPAC Name |

N-[(3R,4R)-3-hydroxy-1-(3-methylsulfanylpropyl)piperidin-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-21-10-2-8-18-9-5-13(14(19)11-18)17-15(20)12-3-6-16-7-4-12/h3-4,6-7,13-14,19H,2,5,8-11H2,1H3,(H,17,20)/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQAOKWTIALMQV-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCN1CCC(C(C1)O)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCCN1CC[C@H]([C@@H](C1)O)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

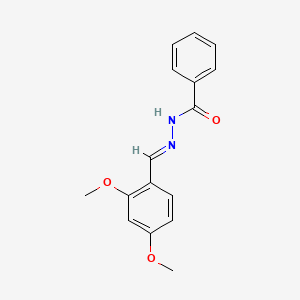

![5-[(3-methylbutanoyl)amino]isophthalic acid](/img/structure/B5587934.png)

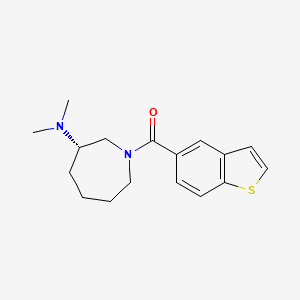

![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)

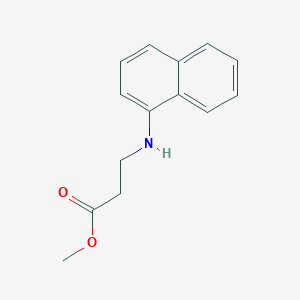

![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5587965.png)

![N-{3-[(dimethylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B5587974.png)

![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)

![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)

![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)

![methyl N-cyano-N-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5588025.png)